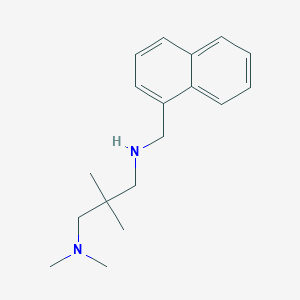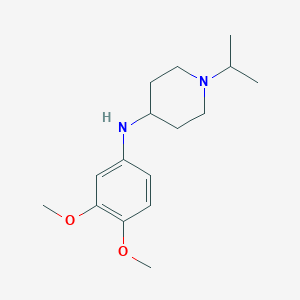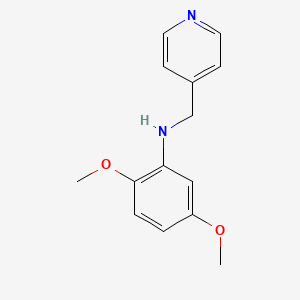![molecular formula C15H20FNO2 B7482165 N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B7482165.png)
N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[45]decan-8-amine is a chemical compound with the molecular formula C15H20FNO2 It features a spirocyclic structure with a 1,4-dioxaspiro[45]decan-8-amine core and a 4-fluorophenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine precursor.
Introduction of the 4-Fluorophenylmethyl Group: The 4-fluorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a 4-fluorobenzyl halide and the spirocyclic amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to aromatic receptors, while the spirocyclic core can influence the compound’s overall stability and reactivity. Pathways involved may include receptor-mediated signaling and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol: Similar spirocyclic structure with a hydroxyl group instead of an amine.
N-[(3-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine: Similar structure with a different position of the fluorine atom on the phenyl ring.
Uniqueness
N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its specific substitution pattern and the presence of both a spirocyclic core and a fluorophenylmethyl group. This combination of features can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,4-dioxaspiro[4.5]decan-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c16-13-3-1-12(2-4-13)11-17-14-5-7-15(8-6-14)18-9-10-19-15/h1-4,14,17H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOFMUYLFYVAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NCC3=CC=C(C=C3)F)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-bromophenyl)methyl]quinolin-8-amine](/img/structure/B7482089.png)
![2-phenyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7482092.png)






![3-[(2-Thienylmethyl)amino]benzonitrile](/img/structure/B7482136.png)

![3-[(4-Ethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7482159.png)
![3-[(2-Chlorophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7482181.png)
![(3S)-1-[(2-fluorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B7482190.png)
![N-[4-[(4-bromoanilino)methyl]phenyl]acetamide](/img/structure/B7482195.png)
